

A Technical Guide to the Discovery and Isolation of Carbonic Anhydrase 14

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Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of human Carbonic Anhydrase 14 (CA14), a transmembrane zinc metalloenzyme. It details the initial cloning and identification of the CA14 gene and summarizes the key physicochemical and enzymatic properties of the protein. This document includes detailed experimental methodologies for the expression and purification of recombinant CA14, enzymatic activity assays, and techniques for analyzing its tissue distribution. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers involved in the study of carbonic anhydrases and the development of novel therapeutics targeting this enzyme family.

Discovery and Initial Characterization

Human Carbonic Anhydrase XIV (CA14) was first identified in 1999 through the cloning and sequencing of its full-length cDNA.[1] The cDNA sequence of 1757 base pairs was predicted to encode a 337-amino acid polypeptide with a calculated molecular mass of 37.6 kDa.[1] In the same year, a novel membrane-bound carbonic anhydrase, designated CA XIV, was isolated from mouse kidney using the signal sequence trap method.[2] The mouse CA XIV consists of a 337-amino acid polypeptide with a calculated molecular mass of 37.5 kDa.[2]



Structurally, CA14 is a type I transmembrane protein.[3] It is composed of an extracellular N-terminal catalytic domain, a transmembrane helix, and a short intracellular C-terminal fragment that contains potential phosphorylation sites.[4][5] The deduced amino acid sequence of human CA14 shows an overall similarity of 29-46% to other active carbonic anhydrase isozymes, with the highest similarity to another transmembrane isoform, CA XII.[1]

Initial characterization of human CA14 revealed low carbonic anhydrase activity.[1] It was found to be sensitive to the general carbonic anhydrase inhibitor acetazolamide.[1]

Key Properties of Human Carbonic Anhydrase 14

Property	Value	Reference
Gene Symbol	CA14	[1]
Chromosomal Location	1q21	[1]
Deduced Amino Acid Length	337	[1]
Predicted Molecular Mass	37.6 kDa	[1]
Structure	Type I transmembrane protein	[3]
Catalytic Activity	Low	[1]

Tissue Distribution of Carbonic Anhydrase 14

The expression of CA14 mRNA has been detected in various human tissues. Initial studies using Northern blot analysis identified an approximately 1.7-kb transcript in the adult human heart, brain, liver, and skeletal muscle.[1] RNA dot-blot analysis showed strong signals in all parts of the human brain, with weaker signals in the colon, small intestine, urinary bladder, and kidney.[1] RT-PCR analysis confirmed intense signals in the liver and spinal cord and a faint signal in the kidney, while no mRNA was detected in the salivary gland and pancreas.[1]

More recent data from the Human Protein Atlas, which includes information from the Genotype-Tissue Expression (GTEx) project, provides a more comprehensive view of CA14 mRNA expression across a wide range of human tissues.

Relative mRNA Expression of CA14 in Human Tissues



Tissue	Relative Expression Level	
Brain	High	
Heart	Moderate	
Liver	Moderate	
Skeletal Muscle	Moderate	
Kidney	Low to Moderate	
Colon	Low	
Small Intestine	Low	
Urinary Bladder	Low	

This table represents a summary of findings from multiple sources and is intended for comparative purposes.

Experimental Protocols

Recombinant Expression and Purification of Human Carbonic Anhydrase 14

The production of recombinant CA14 is essential for detailed biochemical and structural studies. As a transmembrane protein, its expression and purification require specific methodologies to maintain its native conformation and activity. Both E. coli and mammalian (HEK293) expression systems have been utilized for the production of recombinant human CA14.



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Caption: Workflow for recombinant CA14 production.

- Cloning: The full-length cDNA of human CA14 is cloned into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells). An affinity tag, such as a polyhistidine (His)-tag, is often fused to the N- or C-terminus to facilitate purification.
- Expression in E. coli:
 - The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
 - Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
 - Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at 30°C or overnight at 18-20°C to enhance proper folding.
- Expression in HEK293 Cells:
 - HEK293 cells are transiently transfected with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine).
 - Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) for 48-72 hours.
- Cell Lysis and Membrane Preparation:
 - Cells are harvested by centrifugation.
 - The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).
 - Cells are lysed by sonication or high-pressure homogenization.
 - The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
- Solubilization of Membrane Proteins:

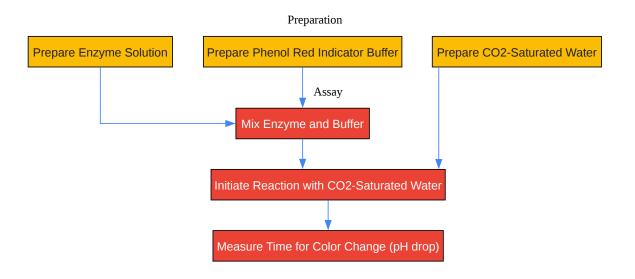


- The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG) in 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).
- The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
- Insoluble material is removed by ultracentrifugation.
- Affinity Chromatography:
 - The solubilized membrane fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins) pre-equilibrated with a wash buffer (solubilization buffer with a lower concentration of detergent, e.g., 0.05% DDM, and a low concentration of imidazole, e.g., 20 mM).
 - The column is washed extensively with the wash buffer to remove non-specifically bound proteins.
 - The recombinant CA14 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Further Purification (Optional):
 - The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities. The column should be pre-equilibrated with a buffer containing a suitable detergent to maintain the solubility of the protein.

Carbonic Anhydrase Activity Assay

The enzymatic activity of carbonic anhydrase is typically measured by its ability to catalyze the hydration of carbon dioxide. The Maren method is a widely used colorimetric assay for this purpose.





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Caption: Workflow for CA activity measurement.

- Reagents:
 - Veronal buffer (20 mM, pH 8.2)
 - Phenol red indicator solution (0.02%)
 - CO2-saturated water (prepared by bubbling CO2 gas through ice-cold distilled water)
 - Enzyme solution (purified CA14 or tissue homogenate)
- Procedure:
 - In a test tube, mix 2 ml of Veronal buffer and 0.1 ml of phenol red indicator solution.
 - Add a known amount of the enzyme solution.



- Initiate the reaction by adding 1 ml of CO2-saturated water.
- Start a stopwatch immediately.
- Measure the time required for the color of the solution to change from red to yellow (indicating a drop in pH due to the formation of carbonic acid).

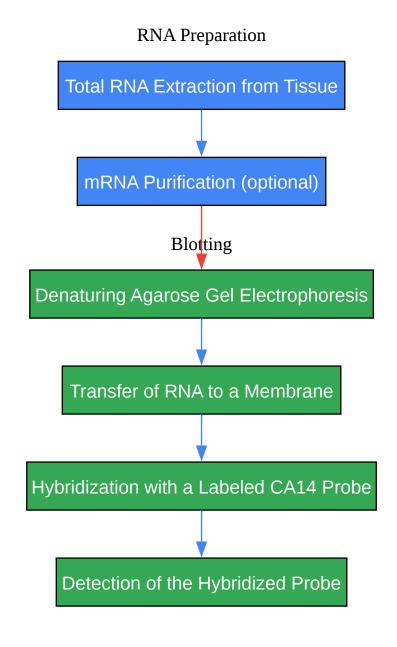
Calculation:

 The activity of the enzyme is expressed in Wilbur-Anderson units (WAU), where one unit is defined as (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (without enzyme) and T is the time for the catalyzed reaction.

Northern Blot Analysis for CA14 mRNA Detection

Northern blotting is a classic technique to detect and quantify specific mRNA molecules in a sample.





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Caption: Workflow for Northern blot analysis.

- RNA Extraction: Extract total RNA from the tissue of interest using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
- Gel Electrophoresis: Separate the RNA samples (10-20 μg of total RNA per lane) on a denaturing formaldehyde-agarose gel.



- Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action.
- Probe Labeling: Prepare a labeled DNA or RNA probe specific for the human CA14 mRNA sequence. The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).
- Hybridization: Incubate the membrane with the labeled probe in a hybridization solution overnight at a specific temperature (e.g., 42°C or 65°C, depending on the probe and buffer).
- Washing: Wash the membrane several times with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.
- Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes).

Enzymatic Properties of Human Carbonic Anhydrase 14

While early studies characterized the activity of human CA14 as "low," more detailed kinetic analyses are required for a complete understanding of its enzymatic properties. As a transmembrane protein, its activity may be influenced by its membrane environment.

Reported Enzymatic Characteristics of Human CA14

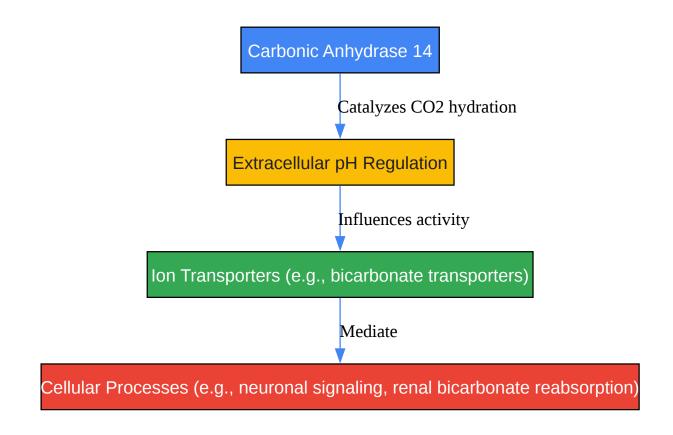
Parameter	Value	Reference
kcat (s ⁻¹)	Data not yet available in detail	-
Km for CO ₂ (mM)	Data not yet available in detail	-
Inhibitors	Acetazolamide	[1]

Further research is needed to determine the precise kinetic parameters of human CA14.

Signaling Pathways and Logical Relationships



As a transmembrane enzyme, CA14 is positioned to influence pH homeostasis at the cell surface, which can impact the activity of various ion transporters and signaling receptors. Its colocalization with certain transporters suggests a functional relationship.



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Caption: Putative functional role of CA14.

Conclusion

Carbonic Anhydrase 14 is a unique transmembrane enzyme with a distinct tissue distribution, suggesting specialized physiological roles. While its initial characterization has provided a foundational understanding, further research is necessary to fully elucidate its enzymatic kinetics, physiological functions, and potential as a therapeutic target. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate this intriguing member of the carbonic anhydrase family.



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